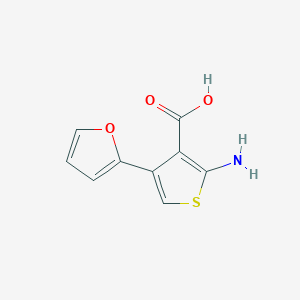

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-amino-4-(furan-2-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c10-8-7(9(11)12)5(4-14-8)6-2-1-3-13-6/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDZLCJIUWEDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-furyl)thiophene-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 2-furyl-substituted compound.

Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through nucleophilic substitution and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(2-furyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

Structural and Electronic Effects

- Furyl vs. Phenyl Substituents : The 2-furyl group in the target compound is electron-rich due to the oxygen atom in the furan ring, enabling π-π interactions distinct from the electron-withdrawing effects of chlorophenyl (e.g., 4-chlorophenyl in ) or trifluoromethylphenyl groups .

- Carboxylic Acid vs. Ester/Amide : The carboxylic acid group at position 3 enhances solubility in polar solvents and hydrogen-bonding capacity compared to esters (e.g., ethyl carboxylate in ) or amides (e.g., carboxamide in ), which are more lipophilic and stable under physiological conditions.

Actividad Biológica

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway. The compound's ability to inhibit tumor growth was assessed in vitro and in vivo.

Case Study: In Vitro Cytotoxicity

In a study involving various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

The biological activity of this compound is attributed to its interaction with cellular targets involved in cell proliferation and apoptosis. Research suggests that it may act as a prolyl hydroxylase inhibitor, leading to the stabilization of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels.

Hypoxia-Inducible Factor (HIF) Activation

The compound's ability to activate HIF has been linked to its protective effects under hypoxic conditions. This mechanism is particularly relevant for cancer therapies, where tumor hypoxia is a common challenge.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(2-furyl)thiophene-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A key approach involves:

- Gewald reaction : Condensation of ketones, cyanoacetates, and sulfur to form the thiophene core.

- Oxidation : Conversion of aldehyde or alcohol intermediates to the carboxylic acid group using KMnO₄ or CrO₃ under controlled conditions .

- Substitution : Introduction of the furyl group via Suzuki coupling or nucleophilic aromatic substitution, optimized in polar aprotic solvents like DMF .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirms the thiophene backbone, amino group (δ ~5-6 ppm), and furyl substituent (aromatic protons at δ ~6.5-7.5 ppm) .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₇NO₃S) and fragmentation patterns .

Q. What precautions are necessary for safe handling in the lab?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant) .

- Waste Disposal : Neutralize acidic residues before disposal to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize solvent systems for reactions involving this compound?

Solvent polarity and proticity significantly influence reaction yields:

- Polar aprotic solvents (e.g., DMF, DMSO) : Enhance nucleophilic substitution rates for furyl group introduction .

- Protic solvents (e.g., ethanol) : Suitable for acid-catalyzed esterification or amidation.

- Solubility tests : Pre-screen using HPLC or UV-Vis to identify optimal solvent-reagent compatibility .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Contradictions often arise from:

- Substituent positioning : Meta vs. para furyl substitution alters steric and electronic interactions with biological targets .

- Assay conditions : Adjust pH (e.g., 6.5-7.4 for physiological relevance) and co-solvents (e.g., DMSO ≤1% to avoid cytotoxicity) .

- Purity verification : Use HPLC-MS to rule out side products (e.g., oxidized furan derivatives) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Predict binding affinities to target enzymes (e.g., kinases) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO) or logP values with experimental IC₅₀ data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Discrepancies may stem from:

- Reagent purity : Impurities in starting materials (e.g., furan derivatives) reduce efficiency. Use ≥98% purity reagents .

- Temperature control : Exothermic oxidation steps (using KMnO₄) require precise cooling to 0-5°C to avoid side reactions .

- Workup methods : Acidic workup (pH 2-3) improves carboxylic acid precipitation, but over-acidification degrades the furyl group .

Q. How to validate the stability of this compound under long-term storage?

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC or NMR for decomposition (e.g., furan ring opening) .

- Light sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation .

Methodological Tables

Table 1: Key Reaction Conditions for Derivative Synthesis

Table 2: Common Contaminants and Mitigation Strategies

| Contaminant | Source | Detection Method | Removal Strategy |

|---|---|---|---|

| Furan oxides | Air exposure | HPLC (retention time shift) | Store under N₂ |

| Unreacted amine | Incomplete substitution | ¹H NMR (δ ~1.5 ppm) | Acid-base extraction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.